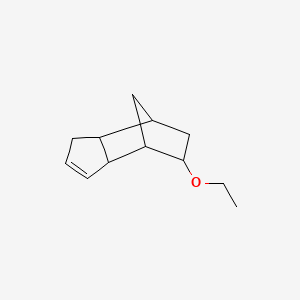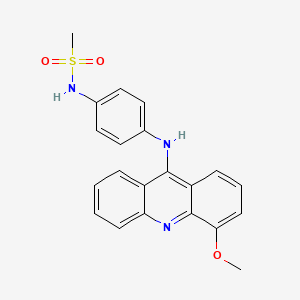
Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- is a complex organic compound with the molecular formula C21-H19-N3-O3-S and a molecular weight of 393.49 This compound is characterized by its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group through a methoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety is synthesized through a series of reactions, including nitration, reduction, and cyclization. The final step involves the coupling of the acridine derivative with methanesulfonanilide under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions
Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acridine moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)-.
科学的研究の応用
Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- has a wide range of scientific research applications:
作用機序
The mechanism of action of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The methanesulfonanilide group may enhance the compound’s binding affinity and specificity for its molecular targets .
類似化合物との比較
Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- can be compared with other similar compounds, such as:
Methanesulfonanilide, 4’-((3-ethyl-9-acridinyl)amino)-3’-methoxy-: This compound has a similar structure but with an ethyl group instead of a methoxy group.
Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy-: This compound contains a chloro group, which may alter its chemical and biological properties.
The uniqueness of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
61417-05-8 |
|---|---|
分子式 |
C21H19N3O3S |
分子量 |
393.5 g/mol |
IUPAC名 |
N-[4-[(4-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-27-19-9-5-7-17-20(16-6-3-4-8-18(16)23-21(17)19)22-14-10-12-15(13-11-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23) |
InChIキー |
CIVJRNPJGJLWEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13943817.png)
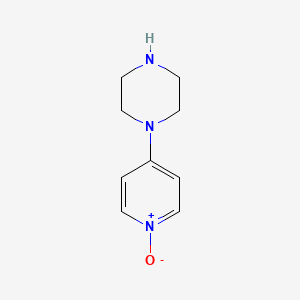
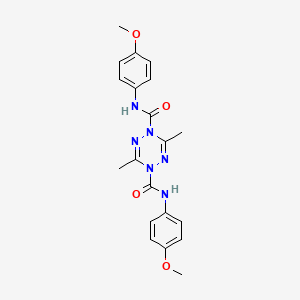

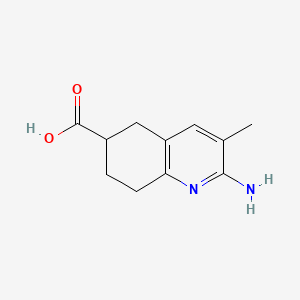
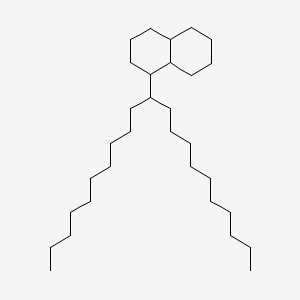
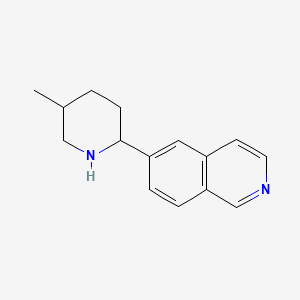


![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)



